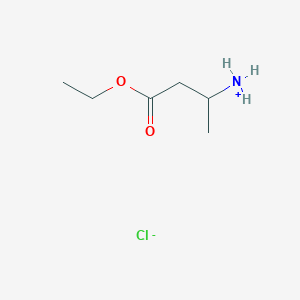

Ethyl 3-aminobutanoate hydrochloride

Description

Historical Context and Evolution of its Research Significance

The significance of Ethyl 3-aminobutanoate hydrochloride in research has evolved with the increasing sophistication of organic synthesis. Initially recognized as a fundamental building block, its primary utility was in the synthesis of esters and other organic molecules. biosynth.com Its role as a cyclization agent, which facilitates the formation of ring structures in molecules, was an early area of interest. smolecule.combiosynth.com

The evolution of its importance is closely tied to the rise of asymmetric synthesis, a field of chemistry focused on creating compounds with a specific three-dimensional arrangement (chirality). As the understanding of how different enantiomers of a drug can have vastly different biological effects grew, the demand for chiral building blocks like the (R) and (S) forms of this compound increased significantly. It became valued as a chiral auxiliary, a molecule that helps to control the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically pure products. This has cemented its place as a key intermediate in the development of complex molecules, particularly for pharmaceutical applications.

Interdisciplinary Relevance in Chemical and Biological Sciences

The utility of this compound extends across both chemical and biological disciplines, highlighting its versatility as a research tool.

In the chemical sciences , the compound is a cornerstone of modern organic synthesis. Its application as a cyclization agent is noted for its high regioselectivity, particularly in forming specific isomers of cyclic esters. smolecule.combiosynth.com Researchers utilize it extensively in asymmetric synthesis to introduce chirality into new molecules. A significant application is in the synthesis of β-lactams, which form the core structure of many important antibiotics. nih.govgoogle.com The ability to use this compound to construct the 3-aminoazetidin-2-one (B3054971) core is critical for developing novel antibacterial agents to combat emerging drug resistance. nih.gov

In the biological sciences , the research relevance of this compound stems from its structural similarity to gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system. smolecule.com This resemblance allows it to be used as a research tool in neuroscience to study GABAergic signaling pathways and neurotransmitter functions. smolecule.com Studies indicate the compound can serve as a substrate for enzymes involved in amino acid metabolism, making it valuable for biochemical research into metabolic regulation and enzyme interactions. Furthermore, its ability to potentially cross the blood-brain barrier makes its derivatives subjects of interest in neurological research.

Current Research Landscape and Emerging Trends

The current research landscape for this compound is focused on enhancing synthetic efficiency and exploring novel applications, particularly in medicine. A major trend is its use as a precursor in the synthesis of new β-lactam antibiotics. nih.gov As bacterial resistance to existing antibiotics is a growing global health concern, the development of new synthetic pathways to novel β-lactam structures is an active and urgent area of investigation. nih.gov

Another significant emerging trend lies in the optimization of the synthesis of this compound itself. Research is increasingly focused on biocatalytic and asymmetric catalytic methods to produce the compound with high enantiomeric purity and yield. These modern approaches represent a shift towards more sustainable and efficient chemical manufacturing.

Table 2: Comparison of Modern Synthesis Methods for (R)-Ethyl 3-aminobutanoate This interactive table details various methods currently being researched for the efficient synthesis of the chiral form of the compound.

| Method | Catalyst/Reagent | Enantiomeric Excess (ee) | Yield | Scalability |

| Acid-Catalyzed Esterification | SOCl₂/TMCS | >99% | 97–99% | High |

| Enzymatic Resolution | Penicillin Acylase G | ~99% | 45–48% | Moderate |

| Catalytic Hydrogenation | Ru-BINAP | 98–99% | 85–90% | High |

| Recombinant Enzyme | Recombinant Aspartase | >99.5% | >95% | High |

| Data synthesized from research summaries. |

These trends underscore the compound's enduring importance, transitioning from a basic chemical building block to a key player in addressing contemporary challenges in medicine and green chemistry.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 3-aminobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-9-6(8)4-5(2)7;/h5H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVBSAIYXBEVSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Aminobutanoate Hydrochloride and Its Stereoisomers

Classical Chemical Synthesis Routes

Traditional organic chemistry provides several robust methods for the synthesis of ethyl 3-aminobutanoate hydrochloride. These routes often involve multi-step processes starting from readily available precursors.

A direct and common method for synthesizing this compound is the Fischer esterification of 3-aminobutanoic acid. This acid-catalyzed reaction typically involves refluxing the amino acid in ethanol (B145695) with a strong acid catalyst. smolecule.comscielo.br

The process utilizes ethanolic hydrogen chloride, which serves a dual purpose: it acts as the catalyst for the esterification and also protonates the amino group, forming the hydrochloride salt in situ. scielo.br The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen, followed by a nucleophilic attack from ethanol and subsequent elimination of water. smolecule.com The solvent is typically evaporated under reduced pressure to yield the crude ethyl ester hydrochloride, which can then be purified by recrystallization, often by dissolving it in absolute alcohol and adding ether to induce precipitation. scielo.br

Table 1: Fischer Esterification of 3-Aminobutanoic Acid

| Reactants | Catalyst/Solvent | Key Conditions | Product |

|---|

This approach involves the addition of an amine source to an α,β-unsaturated ester, such as ethyl crotonate, in a Michael addition reaction. The nitrogen nucleophile adds to the β-carbon of the ester. Subsequent treatment of the resulting ethyl 3-aminobutanoate with hydrochloric acid yields the desired hydrochloride salt. The reaction conditions, including solvent and temperature, are controlled to achieve high purity and yield.

Another strategy involves the reaction of a starting material like 2-aminopyridine with ethyl acrylate, catalyzed by an acid such as trifluoromethanesulfonic acid, followed by heating. google.com While this produces a substituted aminopropanoate, the principle of amine addition to an acrylate system is a key feature. After the reaction, the product is isolated and purified, which would be followed by a hydrochlorination step if the salt form is desired.

Ethyl 3-oxobutanoate, commonly known as ethyl acetoacetate, is a versatile precursor for synthesizing ethyl 3-aminobutanoate. One primary method is reductive amination. This involves the condensation of ethyl 3-oxobutanoate with an amine source, such as ammonia or an ammonium (B1175870) salt, to form an intermediate enamine or imine. This intermediate is then reduced to yield the final amine. The reduction can be achieved through catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon.

Alternatively, reactions can be performed with substituted amines. For instance, the reaction of 2-aminophenols with ethyl 3-oxobutanoate in refluxing toluene leads to the formation of 3-(2-hydroxyphenylamino)but-2-enoates. nih.gov Subsequent reduction of the enamine and the double bond, followed by hydrochlorination, would yield the target compound.

Table 2: Synthesis via Ethyl 3-Oxobutanoate

| Method | Key Reagents | Intermediate | Final Steps |

|---|---|---|---|

| Reductive Amination | Ethyl 3-oxobutanoate, Ammonia, H₂, Ni/Pd catalyst | Enamine/Imine | Catalytic reduction, Hydrochlorination |

Direct carbamoylation is not a primary synthetic route to this compound. Instead, it is a derivatization reaction performed on ethyl 3-aminobutanoate. This process involves the reaction of the amino group of ethyl 3-aminobutanoate with a carbamoylating agent (e.g., an isocyanate or a carbamoyl chloride) to form a urea or carbamate derivative. This functionalization is typically carried out on the free base form of the amine rather than the hydrochloride salt. Therefore, this method is used for further modification of the target compound rather than its synthesis.

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis offers a powerful and environmentally friendly alternative to classical synthesis, providing high enantioselectivity for the production of specific stereoisomers of chiral amines.

The asymmetric synthesis of chiral amines from prochiral ketones is effectively achieved using ω-transaminases (ω-TAs). mdpi.com These enzymes catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. mdpi.com For the synthesis of enantiopure ethyl (R)- or (S)-3-aminobutanoate, ethyl 3-oxobutanoate serves as the prochiral ketone substrate.

The reaction mechanism is a "ping-pong bi-bi" process, where the enzyme's cofactor, pyridoxal 5'-phosphate (PLP), accepts the amino group from an amine donor (like L-alanine or isopropylamine) to become pyridoxamine phosphate (PMP). mdpi.commdpi.com The PMP intermediate then transfers the amino group to the ketone substrate, regenerating the PLP and producing the chiral amine. mdpi.commdpi.com

Researchers have successfully used both (R)- and (S)-selective transaminases to produce the corresponding enantiomers of β-amino acids and their esters. nih.govacs.org The choice of enzyme and reaction conditions, such as pH, temperature, and the use of co-solvents like DMSO, are critical for achieving high conversion and enantiomeric excess (e.e.). nih.govacs.org To overcome unfavorable equilibria, strategies such as using an excess of the amine donor or employing coupled-enzyme systems for co-product removal are often implemented. mdpi.com

Table 3: Transaminase-Mediated Synthesis of Chiral Ethyl 3-Aminobutanoate

| Enzyme Type | Substrate | Amine Donor | Cofactor | Product | Key Advantage |

|---|

Following the enzymatic synthesis, the resulting chiral ethyl 3-aminobutanoate can be isolated and treated with hydrochloric acid to form the corresponding stable hydrochloride salt.

Aspartase-Driven Biotransformation for Stereoselective Production

Aspartate ammonia-lyase (aspartase) traditionally catalyzes the reversible amination of fumarate to produce L-aspartic acid. However, through protein engineering, the substrate specificity of this enzyme has been expanded to facilitate the asymmetric synthesis of β-amino acids. Recent research has demonstrated the successful engineering of aspartase for the production of (R)-3-aminobutanoic acid, a precursor to the corresponding ethyl ester.

Researchers have successfully redesigned the substrate binding pocket of aspartase from sources like Bacillus sp. YM55-1 and Escherichia coli to accommodate unnatural substrates such as crotonic acid. researchgate.netgoogle.com By introducing specific mutations, the enzyme's catalytic activity towards the hydroamination of crotonic acid was significantly enhanced, leading to the highly stereoselective formation of (R)-3-aminobutyric acid. researchgate.netmdpi.com

One notable study reported the development of an engineered E. coli whole-cell catalyst expressing a mutant aspartase. mdpi.com This biocatalyst efficiently converted crotonic acid to (R)-3-aminobutyric acid with a conversion rate of over 98% and an enantiomeric excess (ee) value exceeding 99.9% within 24 hours. google.com Another rationally designed aspartase mutant, T187L/N142R/N326L, exhibited exceptionally high enzyme activity, enabling the production of 284 g/L of (R)-3-aminobutyric acid from 250 g/L of crotonic acid in a 24-hour period, corresponding to a 95% yield. mdpi.com

These biotransformation processes represent a significant advancement, providing a direct and highly efficient route to enantiopure β-amino acids, which can then be esterified to yield the target compound, ethyl (R)-3-aminobutanoate.

| Enzyme Source | Mutant | Substrate | Product | Conversion Rate (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) |

|---|---|---|---|---|---|---|

| Escherichia coli | Not specified | Crotonic acid | (R)-3-Aminobutyric acid | ≥98 | ≥99.9 | 24 |

| Recombinant E. coli | T187L/N142R/N326L | Crotonic acid | (R)-3-Aminobutyric acid | 95 (Yield) | High (not specified) | 24 |

| Bacillus sp. YM55-1 | BSASP-C6 | Crotonic acid | (R)-3-Aminobutyrate | 60 | Enantiopure | 100 |

Enzymatic Resolution Techniques for Ethyl 3-Aminobutanoate Intermediates

Kinetic resolution is a widely employed enzymatic method for separating enantiomers from a racemic mixture. This approach utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted. For racemic ethyl 3-aminobutanoate, various lipase-catalyzed strategies, including hydrolysis, acylation, and interesterification, have been successfully applied.

Candida antarctica lipase B (CAL-B) is a particularly effective and versatile biocatalyst for the resolution of β-amino esters. cdnsciencepub.com It has been shown to catalyze the enantioselective acylation of the amino group or the hydrolysis of the ester group, allowing for the separation of the (R) and (S) enantiomers.

In one approach, the enantioselective N-acylation of racemic ethyl 3-aminobutanoate is performed. For instance, the acetylation of racemic ethyl 3-aminobutanoate using CAL-B in ethyl acetate (B1210297) has been reported to proceed with good enantioselectivity (E = 74). researchgate.net This allows for the preparation of the less reactive (S)-enantiomer in high enantiomeric excess.

Another strategy involves the interesterification between the racemic amino ester and an achiral acyl donor. The resolution of racemic ethyl 3-aminobutanoate has been successfully achieved using CAL-B in butyl butanoate. researchgate.net This sequential resolution involves both the acylation of the amino group and transesterification at the ester functionality, leading to the separation of the enantiomers.

The enantioselectivity of these resolutions can be significantly influenced by the reaction conditions, including the choice of solvent, the acyl donor, and the specific lipase used. For example, studies on the resolution of various β-amino esters have shown that CAL-B can exhibit excellent enantioselectivity (E > 100) in the alcoholysis of N-acylated β-amino esters in butanol. cdnsciencepub.com

| Enzyme | Substrate | Reaction Type | Solvent/Acyl Donor | Enantioselectivity (E) | Key Finding |

|---|---|---|---|---|---|

| Candida antarctica lipase B (CAL-B) | rac-Ethyl 3-aminobutanoate | Acetylation | Ethyl acetate | 74 | Preferential acetylation of the (R)-enantiomer. |

| Candida antarctica lipase B (CAL-B) | rac-Ethyl 3-aminobutanoate | Sequential Resolution | Butyl butanoate | High | Successful resolution via interesterification and N-acylation. |

| Candida antarctica lipase B (CAL-B) | N-butanoylated rac-β-amino esters | Butanolysis | Neat butanol | >100 | Excellent enantioselectivity in the alcoholysis of the N-acylated intermediate. |

| Candida antarctica lipase A (CAL-A) | rac-β-amino esters | Acylation | 2,2,2-trifluoroethyl butanoate in diisopropyl ether | 40->100 | Excellent chemoselectivity and good to excellent enantioselectivity. |

Stereochemical Aspects and Enantioselective Synthesis of Ethyl 3 Aminobutanoate Hydrochloride

Elucidation of the Single Stereocenter and its Configurational Impact

Ethyl 3-aminobutanoate possesses a single stereocenter at the third carbon atom (C3) of the butanoate chain. This chiral center is bonded to a hydrogen atom, a methyl group, an amino group, and a carboxymethyl group, resulting in two possible enantiomeric forms: (R)-ethyl 3-aminobutanoate and (S)-ethyl 3-aminobutanoate. The spatial arrangement of these groups determines the absolute configuration of the molecule, designated as either R (from the Latin rectus for right) or S (from the Latin sinister for left) based on the Cahn-Ingold-Prelog priority rules.

The hydrochloride salt is formed by the protonation of the amino group, which does not affect the stereochemistry at the C3 position. The distinct three-dimensional arrangement of the substituents around the chiral center is crucial as it dictates the molecule's interaction with other chiral molecules, such as enzymes and receptors in biological systems. This stereospecific interaction is fundamental to the differential biological activity often observed between enantiomers of a chiral drug. The specific configuration of ethyl 3-aminobutanoate hydrochloride is therefore a critical determinant of its utility as a chiral building block in the synthesis of enantiomerically pure target molecules.

Strategies for Asymmetric Synthesis Utilizing Chiral Auxiliaries

The asymmetric synthesis of β-amino esters like ethyl 3-aminobutanoate can be effectively achieved using chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction, and are then removed. A prominent strategy involves the diastereoselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester precursor, such as ethyl crotonate.

One of the most well-studied and effective chiral auxiliaries for this purpose is pseudoephedrine. Both enantiomers of pseudoephedrine are readily available and can be N-acylated to form tertiary amides. The resulting pseudoephedrine amide can then undergo a diastereoselective Michael addition reaction. For instance, the lithium enolate of an N-acylpseudoephedrine can react with ethyl crotonate. The chiral environment provided by the pseudoephedrine auxiliary directs the addition of the nucleophile to one face of the double bond, leading to the formation of a new stereocenter with a high degree of stereocontrol. The mechanism is believed to proceed through a Zimmerman-Traxler-like six-membered ring transition state, where the lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the crotonate, minimizing steric interactions and favoring the formation of one diastereomer over the other. After the conjugate addition, the chiral auxiliary can be cleaved to yield the desired enantiomer of ethyl 3-aminobutanoate.

| Chiral Auxiliary | Key Reaction Type | General Outcome |

|---|---|---|

| Pseudoephedrine | Diastereoselective Michael Addition | High diastereoselectivity in the formation of the C-N bond, leading to enantiomerically enriched β-amino esters after auxiliary removal. |

| Evans Oxazolidinones | Diastereoselective Alkylation/Conjugate Addition | Provides high levels of stereocontrol in the formation of new stereocenters, applicable to the synthesis of β-amino acid precursors. |

| (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | Asymmetric α-alkylation of hydrazones | Used to introduce chirality at the α-position, which can be a precursor to the β-amino ester. |

Control and Enhancement of Enantiomeric Purity in Synthetic Pathways

Achieving high enantiomeric purity is paramount in the synthesis of chiral compounds. Several strategies are employed to control and enhance the enantiomeric excess (ee) of this compound.

Enzymatic Kinetic Resolution: This method exploits the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. For the resolution of racemic ethyl 3-aminobutanoate, penicillin G acylase is a highly effective enzyme. organic-chemistry.org It selectively hydrolyzes the (S)-enantiomer to the corresponding (S)-3-aminobutanoic acid, leaving the desired (R)-ethyl 3-aminobutanoate unreacted. organic-chemistry.org This process can achieve very high enantiomeric excess (>99% ee) for the remaining (R)-ester. organic-chemistry.org The key parameters to control for optimal resolution include enzyme loading, pH, and reaction time. organic-chemistry.org

Crystallization of Diastereomeric Salts: This classical resolution technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts. gavinpublishers.com These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. gavinpublishers.com For example, reacting racemic ethyl 3-aminobutanoate with an enantiomerically pure form of tartaric acid will produce two diastereomeric salts: ((R)-amine)-((R,R)-tartrate) and ((S)-amine)-((R,R)-tartrate). Due to their different crystal packing and solubility, one diastereomer will preferentially crystallize from a suitable solvent, allowing for its isolation. Subsequent treatment of the isolated diastereomeric salt with a base will liberate the enantiomerically pure amine. The efficiency of this method can be influenced by the choice of solvent and crystallization conditions. gavinpublishers.com By carefully controlling these parameters, the enantiomeric excess of the desired enantiomer can be significantly increased, often to levels greater than 97%. gavinpublishers.com

| Method | Principle | Typical Enantiomeric Excess (ee) |

|---|---|---|

| Enzymatic Kinetic Resolution (Penicillin G Acylase) | Selective hydrolysis of one enantiomer from a racemic mixture. organic-chemistry.org | >99% for the unreacted (R)-ester. organic-chemistry.org |

| Diastereomeric Salt Crystallization (with Tartaric Acid) | Separation of diastereomeric salts based on differential solubility. gavinpublishers.com | >97% after crystallization and liberation of the amine. gavinpublishers.com |

Development of Optically Active Precursors for Stereospecific Transformations

An alternative and often more efficient approach to obtaining enantiomerically pure this compound is through the use of optically active precursors that already possess the desired stereochemistry. This strategy avoids the need for resolution of a racemic mixture.

From (R)-3-Aminobutanoic Acid: A straightforward method involves the direct esterification of commercially available and enantiomerically pure (R)-3-aminobutanoic acid. google.com This reaction is typically carried out by treating the amino acid with ethanol (B145695) in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or a Lewis acid. google.comfarmaciajournal.com The reaction with thionyl chloride first converts the carboxylic acid to an acyl chloride intermediate, which is then readily esterified by ethanol. farmaciajournal.com This method provides (R)-ethyl 3-aminobutanoate in high yield and with retention of the stereochemical integrity of the starting material. google.com The subsequent addition of hydrochloric acid affords the desired hydrochloride salt.

From Ethyl (S)-3-Hydroxybutanoate: Another versatile chiral precursor is ethyl (S)-3-hydroxybutanoate, which can be obtained in high enantiomeric purity through methods like the yeast-mediated reduction of ethyl acetoacetate. wikipedia.orgnih.gov The conversion of the hydroxyl group to an amino group with inversion of configuration at the stereocenter leads to the desired (R)-ethyl 3-aminobutanoate. A common method to achieve this is the Mitsunobu reaction. nih.govchemistrysteps.com In this reaction, the alcohol is activated by triphenylphosphine (B44618) and an azodicarboxylate (like DEAD or DIAD), followed by nucleophilic substitution with a nitrogen source, such as hydrazoic acid (HN₃) or phthalimide (B116566). nih.govchemistrysteps.com The reaction proceeds via an SN2 mechanism, resulting in a clean inversion of the stereocenter. nih.govchemistrysteps.com Subsequent reduction of the resulting azide (B81097) or deprotection of the phthalimide yields the target (R)-ethyl 3-aminobutanoate.

| Optically Active Precursor | Key Transformation | Resulting Enantiomer of Ethyl 3-aminobutanoate |

|---|---|---|

| (R)-3-Aminobutanoic Acid | Acid-catalyzed esterification with ethanol. google.comfarmaciajournal.com | (R)-ethyl 3-aminobutanoate |

| Ethyl (S)-3-Hydroxybutanoate | Mitsunobu reaction with a nitrogen nucleophile (e.g., HN₃) followed by reduction. nih.govchemistrysteps.com | (R)-ethyl 3-aminobutanoate |

Reactivity and Transformational Chemistry of Ethyl 3 Aminobutanoate Hydrochloride

Cyclization Reactions and Analysis of Regioselectivity (e.g., Z-isomer Formation)

The bifunctional nature of ethyl 3-aminobutanoate hydrochloride, possessing both a nucleophilic amino group and an electrophilic ester carbonyl group, makes it a suitable precursor for a range of cyclization reactions to form various heterocyclic structures. These intramolecular reactions are a cornerstone of its synthetic utility, leading to the formation of β-lactams and pyridinones, among other ring systems.

One of the key aspects of these cyclization reactions is regioselectivity, which refers to the control of the position at which a reaction occurs. In the context of cyclizations involving ethyl 3-aminobutanoate, this often translates to control over the formation of specific isomers. For instance, in certain cyclization reactions, this compound is reported to exhibit a high regioselectivity for the formation of the Z-isomer, with a selectivity ratio of 100:1. biosynth.com The Z-isomer refers to the stereochemical arrangement where higher priority substituents are on the same side of a double bond.

A prominent class of cyclization reactions involving β-amino esters is the formation of β-lactams (2-azetidinones), which are core structural motifs in many antibiotic drugs. nih.govbyjus.com The synthesis of β-lactams from β-amino esters can be achieved through intramolecular cyclization, often requiring activation of the carboxylic acid or ester group. byjus.comnih.gov The stereochemical outcome of these cyclizations, leading to either cis or trans β-lactams, is a critical aspect of their synthesis. nih.gov

Another important class of heterocycles derived from β-amino esters are pyridinones and their dihydro derivatives. These compounds can be synthesized through condensation reactions of β-enamino esters, which can be formed from β-amino esters, with various reagents. nih.govnih.gov The reaction of β-enamino esters with acetylacetone, for example, can afford substituted pyridinones. nih.gov The synthesis of dihydropyridinones from β-amino acids has also been reported, providing a pathway to these six-membered heterocyclic systems. nih.gov

The table below summarizes representative cyclization reactions of β-amino esters, highlighting the types of heterocyclic products formed.

| Starting Material Class | Reagent/Conditions | Product Class | Reference |

| β-Amino ester | Intramolecular cyclization promoters | β-Lactam | nih.govnih.gov |

| β-Enamino ester | Acetylacetone, ammonium (B1175870) acetate (B1210297) | Pyridinone | nih.gov |

| β-Amino acid derivative | Oxidative cleavage of dihydropyridone | β-Amino acid | nih.gov |

Role as a Chiral Auxiliary and Reagent in Asymmetric Catalysis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. vcu.edu While this compound itself is a chiral molecule, its primary role in asymmetric synthesis is more accurately described as a chiral building block rather than a traditional chiral auxiliary that is recycled at the end of the synthesis. nih.gov Enantiomerically pure (R)- or (S)-ethyl 3-aminobutanoate serves as a starting material, incorporating its inherent chirality into the final product.

A significant application of enantiopure ethyl 3-aminobutanoate is in the synthesis of pharmaceutically active compounds. For instance, (R)-3-aminobutanol, which is obtained by the reduction of (R)-ethyl 3-aminobutanoate, is a key intermediate in the synthesis of the HIV integrase inhibitor Dolutegravir . derpharmachemica.commdpi.comnih.gov This highlights the importance of the chirality of the starting β-amino ester in defining the stereochemistry of the final drug molecule.

The synthesis of enantiomerically enriched β-amino esters often involves asymmetric hydrogenation of β-keto esters using chiral catalysts or enzymatic resolution. Once obtained in high enantiomeric purity, these chiral β-amino esters can undergo a variety of transformations with retention of stereochemistry.

While not a classical chiral auxiliary, the amino and ester functionalities can be derivatized to introduce a chiral auxiliary. For example, the amino group can be acylated with a chiral carboxylic acid, and this new chiral center can then direct subsequent reactions. However, this is a more complex scenario, and the more common application is the direct use of enantiopure ethyl 3-aminobutanoate as a chiral synthon.

Exploration of Derivative Formation via Functional Group Interconversions

The functional groups of this compound can be readily transformed to generate a diverse range of derivatives. These functional group interconversions expand its utility as a synthetic intermediate.

N-Acylation: The primary amino group can be easily acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivatives. This reaction is fundamental for introducing a wide variety of substituents at the nitrogen atom, which can be crucial for building more complex molecules or for modifying the compound's biological activity. General procedures for the N-acetylation of amino acid esters using orthoesters have been described. bldpharm.com

Reduction of the Ester: The ethyl ester group can be reduced to a primary alcohol. For example, the reduction of (R)-ethyl 3-aminobutanoate is a key step in the synthesis of (R)-3-aminobutan-1-ol, a crucial intermediate for Dolutegravir. derpharmachemica.comderpharmachemica.comgoogle.com This transformation is typically achieved using reducing agents like lithium aluminum hydride or sodium borohydride, although other methods have also been developed.

Transesterification: The ethyl ester can be converted to other esters through transesterification. This reaction involves treating the ethyl ester with a different alcohol in the presence of an acid or base catalyst. nih.govmasterorganicchemistry.com This allows for the modification of the ester group, which can influence the solubility and reactivity of the molecule. The transesterification of β-keto esters, a related class of compounds, has been extensively studied. nih.gov

The following table provides an overview of key derivative formations from ethyl 3-aminobutanoate and related compounds, along with typical reagents and resulting products.

| Transformation | Reagent(s) | Product | Reference |

| Esterification of 3-aminobutanoic acid | Ethanol (B145695), SOCl₂ | This compound | mdpi.com |

| N-Acylation | Acid chloride/anhydride (B1165640) | N-Acyl ethyl 3-aminobutanoate | bldpharm.com |

| Reduction of ester | Lithium aluminum hydride | 3-Aminobutan-1-ol | nih.govderpharmachemica.com |

| Transesterification | Different alcohol, acid/base catalyst | Alkyl 3-aminobutanoate | nih.govmasterorganicchemistry.com |

Reaction Mechanisms and Kinetic Investigations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for optimizing reaction conditions and predicting product outcomes.

Cyclization to β-Lactams: The formation of β-lactams from β-amino esters can proceed through several mechanisms. One common method is the intramolecular cyclization of an N-acyl β-amino ester. byjus.comnih.gov This reaction is typically base-promoted, where a base deprotonates the N-H group, followed by intramolecular nucleophilic attack of the resulting amide anion on the ester carbonyl carbon. The subsequent elimination of the ethoxide leaving group yields the β-lactam ring. nih.gov The stereochemistry of the starting β-amino ester influences the stereochemistry of the resulting β-lactam.

Cyclization to Pyridinones: The synthesis of pyridinones from β-enamino esters and dicarbonyl compounds generally proceeds via a series of condensation and cyclization steps. nih.gov The reaction likely involves an initial Michael addition of an enolate derived from the dicarbonyl compound to the β-position of the enamino ester, followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyridinone ring.

Intramolecular Cyclization of N-Acyl Derivatives: The intramolecular cyclization of N-acyl derivatives of ethyl 3-aminobutanoate can lead to the formation of various heterocyclic systems. For example, the acid-catalyzed hydrolysis of an N-cyano derivative can lead to an in-situ formed NH-sulfoximine which can then undergo intramolecular cyclization. nih.gov The mechanism involves the protonation of the nitrile group, followed by hydration and subsequent cyclization with the elimination of a small molecule.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Aminobutanoate Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of Ethyl 3-aminobutanoate hydrochloride in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments, a complete picture of the atomic arrangement and connectivity can be established.

Proton NMR (¹H NMR) for Structural Confirmation and Chemical Shift Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment, quantity, and connectivity of protons in the molecule. The presence of the hydrochloride salt means the amine group is protonated (-NH₃⁺), influencing the chemical shifts of nearby protons. A typical solvent for analysis is DMSO-d₆, where the acidic ammonium (B1175870) protons are observable.

The expected signals in the ¹H NMR spectrum are:

A triplet corresponding to the three protons of the terminal methyl group (CH₃) of the ethyl ester.

A quartet from the two methylene (B1212753) protons (-OCH₂) of the ethyl ester, split by the adjacent methyl group.

A doublet from the three protons of the methyl group (CH₃) at the chiral center (C3).

A multiplet corresponding to the single proton (-CH) at the chiral center, split by the protons on the adjacent methylene and methyl groups.

A multiplet , often appearing as a doublet of doublets, for the two diastereotopic protons of the methylene group (CH₂) adjacent to the carbonyl group.

A broad singlet for the three protons of the ammonium group (-NH₃⁺), which may exchange with residual water in the solvent.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 3H | ~1.20 | Triplet | ~7.1 | Ethyl -CH₃ |

| 3H | ~1.25 | Doublet | ~6.5 | C3-CH₃ |

| 2H | ~2.6-2.8 | Multiplet | - | -CH₂-C=O |

| 1H | ~3.4-3.6 | Multiplet | - | -CH(NH₃⁺)- |

| 2H | ~4.10 | Quartet | ~7.1 | -O-CH₂- |

| 3H | ~8.5 | Broad Singlet | - | -NH₃⁺ |

Note: Predicted values are based on standard chemical shift correlations and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct signals are expected, corresponding to each carbon atom in the structure.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~170-172 | C=O (Ester carbonyl) |

| 2 | ~38-40 | -CH₂-C=O |

| 3 | ~48-50 | -CH(NH₃⁺)- |

| 4 | ~18-20 | C3-CH₃ |

| 5 | ~60-62 | -O-CH₂- |

| 6 | ~14-15 | Ethyl -CH₃ |

Note: Predicted values are based on standard chemical shift correlations. docbrown.info

Two-Dimensional NMR Techniques (COSY, HSQC) for Atom Connectivity

2D NMR experiments confirm the assignments made from 1D spectra by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships. Key expected correlations (cross-peaks) would appear between:

The ethyl group's -OCH₂- protons and its -CH₃ protons.

The C3-CH proton and the protons of the adjacent C2-methylene group.

The C3-CH proton and the protons of the C3-methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It provides definitive confirmation of ¹H and ¹³C assignments. For instance, the quartet signal at ~4.10 ppm would show a correlation to the carbon signal at ~60-62 ppm, confirming the assignment of the -OCH₂- group.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2800-3100 (broad) | N-H stretch | R-NH₃⁺ (Ammonium ion) |

| ~2850-2980 | C-H stretch | Alkyl groups |

| ~1735-1750 (strong) | C=O stretch | Ester |

| ~1500-1600 | N-H bend | R-NH₃⁺ (Ammonium ion) |

| ~1150-1250 (strong) | C-O stretch | Ester |

The spectrum is characterized by a very strong absorption band for the ester carbonyl (C=O) stretch and a broad band in the high-wavenumber region, which is characteristic of the N-H stretching vibrations of a primary ammonium salt. researchgate.net

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight and to study the fragmentation patterns of the molecule, which can further support structural elucidation. Using a soft ionization technique like Electrospray Ionization (ESI), the analysis typically detects the protonated molecule of the free base form (Ethyl 3-aminobutanoate, C₆H₁₃NO₂, MW = 131.17 g/mol ). nih.gov

The expected molecular ion peak would be the [M+H]⁺ ion.

Table 4: Mass Spectrometry Data for Ethyl 3-aminobutanoate

| Ion | m/z (mass-to-charge ratio) | Description |

| [M+H]⁺ | ~132.1 | Molecular ion of the free base plus a proton |

| [M-OC₂H₅]⁺ | ~86.1 | Loss of the ethoxy radical from the molecular ion |

| [M-C₂H₅OH]⁺ | ~85.1 | Loss of a neutral ethanol (B145695) molecule |

The fragmentation pattern provides corroborating evidence for the structure. The loss of fragments corresponding to the ethoxy group or a neutral ethanol molecule is characteristic of ethyl esters.

Chromatographic Techniques for Purity and Chiral Analysis

Chromatography is essential for assessing the purity and, critically, the enantiomeric composition of this compound.

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method to determine the chemical purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a buffer) can separate the main compound from any synthesis-related impurities or degradation products.

Chiral Analysis: Since the compound possesses a stereocenter at the C3 position, it exists as two enantiomers: (R)-Ethyl 3-aminobutanoate hydrochloride and (S)-Ethyl 3-aminobutanoate hydrochloride. sigmaaldrich.com Distinguishing and quantifying these enantiomers is crucial for applications where stereochemistry is important. This is typically achieved using chiral chromatography:

Chiral HPLC: This technique uses a chiral stationary phase (CSP), often based on derivatives of cellulose (B213188) or amylose (B160209). The different interactions of the (R) and (S) enantiomers with the CSP lead to different retention times, allowing for their separation and quantification to determine the enantiomeric excess (ee). purdue.edu

Chiral Gas Chromatography (GC): After appropriate derivatization to increase volatility, chiral GC on a column coated with a chiral selector can also be used to separate the enantiomers. nih.gov

These analytical methods collectively provide a comprehensive characterization, confirming the structure, purity, and stereochemical integrity of this compound.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile compounds like this compound. It is particularly valuable for determining the purity of the compound and for the critical task of separating and quantifying its enantiomers.

Research Findings:

The enantiomeric separation of amino acid esters, including derivatives of 3-aminobutanoate, is a well-established application of chiral HPLC. yakhak.orgnih.gov For effective separation, derivatization of the amino group is often necessary to introduce a chromophore for UV detection and to enhance chiral recognition by the stationary phase. A common approach involves reacting the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column. nih.gov

Alternatively, direct enantiomeric separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose phenylcarbamates, have demonstrated high efficiency in resolving the enantiomers of various chiral amines and amino acid esters. yakhak.org The choice of the mobile phase, typically a mixture of a buffered aqueous solution and an organic solvent like acetonitrile or methanol, is crucial for optimizing the separation. google.comgoogle.com

A study on the chiral separation of 3-aminobutanol, a related compound, utilized a C18 column with a mobile phase consisting of isopropanol (B130326) and a buffered saline solution, demonstrating the utility of reversed-phase chromatography for such analyses. google.com The detection is commonly performed using a UV detector, often at a wavelength of 254 nm, after derivatization to introduce a UV-active moiety. google.comgoogle.com The determination of enantiomeric excess is critical for ensuring the quality of chiral compounds used in pharmaceutical applications. nih.govnih.gov

Interactive Data Table: HPLC Analysis Parameters for Chiral Amine Derivatives

| Parameter | Typical Conditions |

| Chromatographic Column | Chiral Stationary Phase (e.g., Chiralpak IA, IC, ID, IE, IF, OD-H), or Reversed-Phase C18 |

| Mobile Phase | Isopropanol/Buffered Saline; Acetonitrile/Water; Methanol/Buffered Saline google.comgoogle.com |

| Flow Rate | 0.2 - 3.0 mL/min (typically 1.0 mL/min) google.com |

| Detection | UV at 254 nm (after derivatization) google.comgoogle.com |

| Column Temperature | 30 °C google.comgoogle.com |

| Injection Volume | 20 µL google.comgoogle.com |

Gas Chromatography (GC) for Volatile Impurity and Purity Assessment

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not directly suitable for GC analysis due to its low volatility and thermal lability, its volatile derivatives can be readily analyzed. nih.gov GC is particularly useful for assessing the presence of volatile organic impurities that may be present from the synthesis process. ajrconline.orgbibliotekanauki.pl

Research Findings:

To make amino acid esters amenable to GC analysis, derivatization is essential. nih.gov Common derivatization methods include esterification of the carboxyl group followed by acylation of the amino group. For instance, amino acids can be converted to their N-trifluoroacetylated methyl esters or other volatile derivatives. researchgate.net Another effective method involves derivatization with ethyl chloroformate. researchgate.net These derivatization steps increase the volatility and thermal stability of the analyte, allowing for its successful separation and detection by GC. nih.govnist.gov

The choice of the GC column is critical for achieving good separation. Capillary columns with a variety of stationary phases, such as those with polar or non-polar characteristics (e.g., Carbowax or HP-5), are commonly employed. researchgate.net A flame ionization detector (FID) is often used for detection due to its high sensitivity towards organic compounds. researchgate.netresearchgate.net For more definitive identification of impurities, GC coupled with Mass Spectrometry (GC-MS) is the method of choice, as it provides both retention time and mass spectral data, allowing for structural elucidation of unknown peaks. nist.govnih.govmdpi.com The analysis of residual solvents from the manufacturing process is a key application of GC in quality control. ajrconline.org

Interactive Data Table: GC Analysis Parameters for Derivatized Amino Acid Esters

| Parameter | Typical Conditions |

| Derivatization Reagents | Trifluoroacetylacetone and Ethyl Chloroformate researchgate.net, Trifluoroacetic anhydride (B1165640) researchgate.net |

| Chromatographic Column | HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) researchgate.net |

| Carrier Gas | Nitrogen at a flow rate of 3 mL/min researchgate.net |

| Temperature Program | Initial temperature 100°C for 2 min, ramped at 20°C/min to 250°C researchgate.net |

| Detector | Flame Ionization Detector (FID) researchgate.net |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is widely used for the qualitative analysis of chemical reactions and the identification of compounds. rjpbcs.com In the context of this compound synthesis, TLC is an invaluable tool for monitoring the progress of the reaction and for the preliminary identification of the product. researchgate.net

Research Findings:

TLC separates components of a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or mixture of solvents). rsc.orgiitg.ac.in For amino acids and their derivatives, which are often polar, a polar stationary phase like silica gel is commonly used. rsc.org The choice of the mobile phase is crucial for achieving good separation. A mixture of solvents is often required to obtain the desired polarity to effectively move the compounds up the plate. For example, a common mobile phase for separating amino acids is a mixture of butanol, acetic acid, and water. researchgate.net

After the separation, the spots on the TLC plate need to be visualized, as amino acids are typically colorless. rjpbcs.com A common visualization agent is ninhydrin, which reacts with the primary amino group of the amino acid to produce a characteristic purple or blue spot, known as Ruhemann's purple. iitg.ac.in The distance traveled by the compound relative to the solvent front, known as the retention factor (Rf value), can be calculated and used for identification by comparing it to the Rf value of a known standard run under the same conditions. rsc.orgiitg.ac.in TLC is an excellent preliminary analytical method performed before more advanced techniques like HPLC. rjpbcs.com

Interactive Data Table: TLC System for Amino Acid Derivative Analysis

| Parameter | Typical System |

| Stationary Phase | Silica gel plate rsc.org |

| Mobile Phase | Butanol:Acetic Acid:Water (e.g., 60:19:21 v/v/v) researchgate.net |

| Visualization Reagent | Ninhydrin solution rjpbcs.comiitg.ac.in |

| Detection | Observation of colored spots after heating iitg.ac.in |

| Analysis | Comparison of Rf values with standards rsc.orgiitg.ac.in |

Computational Chemistry and Mechanistic Studies on Ethyl 3 Aminobutanoate Hydrochloride

Molecular Modeling and Docking Simulations for Enzyme-Substrate Interactions

Due to its structural analogy to GABA, ethyl 3-aminobutanoate hydrochloride is predicted to interact with GABA receptors, which are crucial targets for various therapeutics. smolecule.commdpi.com Molecular docking simulations are a primary computational tool used to investigate and predict how this molecule might bind to enzyme or receptor active sites. mdpi.comnih.gov

The Docking Process: The process involves computationally placing the 3D structure of this compound (the ligand) into the binding site of a target protein, such as a subtype of the GABA-A receptor. nih.govnih.gov The three-dimensional structure of the GABA-A receptor, often obtained from crystallographic data in the Protein Data Bank (PDB), serves as the target. nih.gov Docking algorithms then explore various possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose to estimate the binding affinity. mdpi.com

Predicted Interactions with GABA-A Receptors: GABA-A receptors are pentameric ligand-gated ion channels with multiple allosteric binding sites. nih.govnih.gov Docking studies of similar GABAergic compounds reveal key interactions that are likely relevant for this compound. These interactions typically include:

Hydrogen Bonding: The protonated amine group and the carbonyl oxygen of the ester are prime candidates for forming hydrogen bonds with amino acid residues in the receptor's binding pocket.

Hydrophobic Interactions: The ethyl group and the methyl group at the chiral center can engage in van der Waals and hydrophobic interactions with nonpolar residues.

Electrostatic Interactions: The positive charge on the ammonium (B1175870) group is expected to form strong electrostatic interactions with negatively charged residues like aspartate or glutamate (B1630785) within the binding site.

Simulations for other ligands targeting GABA receptors often identify specific amino acid residues crucial for binding. nih.gov A hypothetical docking study for this compound would aim to identify similar interactions, providing a structural basis for its potential modulatory activity.

| Interaction Type | Potential Participating Groups on Ligand | Potential Interacting Residues in Receptor |

| Hydrogen Bonding | Amine (NH3+), Carbonyl (C=O) | Serine, Threonine, Tyrosine, Aspartate, Glutamate |

| Electrostatic | Ammonium (NH3+) | Aspartate, Glutamate |

| Hydrophobic | Ethyl group, Methyl group | Leucine, Valine, Phenylalanine, Tryptophan |

| This table represents a hypothetical summary of interactions that would be investigated in a molecular docking study of this compound with a GABA receptor, based on studies of similar ligands. |

Quantum Chemical Calculations for Prediction of Reactivity and Selectivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the intrinsic electronic properties of this compound, which govern its chemical reactivity and selectivity. researchgate.netsemanticscholar.org These methods are crucial for explaining observations such as the high regioselectivity the compound exhibits in cyclization reactions. biosynth.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP) and Fukui Functions: An MEP map visually represents the electrostatic potential on the electron density surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the region around the carbonyl oxygen would show a negative potential (red/yellow), indicating a site for electrophilic attack, while the area around the amine hydrogens would be positive (blue), indicating a site for nucleophilic interaction.

Fukui functions provide a more quantitative measure of the reactivity at specific atomic sites. researchgate.netd-nb.info These functions are calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density as an electron is added or removed. semanticscholar.org For instance, these calculations could quantitatively confirm that the carbonyl carbon is a primary site for nucleophilic attack, a key step in many of its reactions.

| Parameter | Information Provided | Predicted Reactivity for this compound |

| HOMO Energy | Electron-donating ability (Nucleophilicity) | The lone pair on the nitrogen atom is a likely high-contributor. |

| LUMO Energy | Electron-accepting ability (Electrophilicity) | The π* orbital of the carbonyl group is a likely site. |

| MEP Map | Visual map of electrophilic/nucleophilic sites | Negative potential near carbonyl oxygen; positive potential near amine hydrogens. |

| Fukui Functions | Quantitative prediction of reactive sites | Would identify the carbonyl carbon as susceptible to nucleophilic attack. |

| This table summarizes theoretical data that would be generated from quantum chemical calculations to predict the reactivity of this compound. |

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are difficult to obtain experimentally. For this compound, this includes elucidating the mechanisms of its synthesis and subsequent reactions.

Synthesis Mechanism: One common synthesis route is the Fischer esterification of 3-aminobutanoic acid with ethanol (B145695) under acidic conditions. smolecule.com Theoretical studies can model this multi-step mechanism, which involves protonation, nucleophilic attack by ethanol, proton transfers, and the elimination of water. smolecule.com By calculating the energy of reactants, intermediates, products, and, most importantly, transition states, a complete energy profile of the reaction can be constructed. This profile reveals the activation energy for each step, allowing identification of the rate-determining step.

Another synthetic approach involves the reaction of R-3-aminobutyric acid with an activating agent like thionyl chloride (SOCl₂) followed by esterification with ethanol. Computational modeling can compare the energy barriers of these different synthetic routes to predict which would be more efficient under specific conditions.

Cyclization Reactions: this compound is also used as a reagent in cyclization reactions. smolecule.combiosynth.com Theoretical investigations can be used to understand the regioselectivity of these reactions. By modeling the transition states for the formation of different possible isomers (e.g., Z- vs. E-isomers), chemists can calculate the activation energy for each pathway. researchgate.net A lower activation energy for one pathway over another explains why a particular isomer is preferentially formed, rationalizing the experimentally observed selectivity. biosynth.com

Computational Structure-Activity Relationship (SAR) Investigations of Derivatives

To explore the potential of this compound as a therapeutic agent, particularly as a GABA receptor modulator, computational Structure-Activity Relationship (SAR) studies are invaluable. These studies aim to understand how modifications to the molecule's structure affect its biological activity, guiding the design of more potent and selective derivatives. youtube.comnih.gov

3D-QSAR: CoMFA and CoMSIA: Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are powerful tools for this purpose. nih.govnih.gov The process involves:

Creating a Dataset: A series of derivatives of this compound would be synthesized, and their biological activity (e.g., binding affinity to a GABA receptor subtype) would be measured.

Molecular Alignment: The 3D structures of all compounds in the dataset are computationally aligned based on a common scaffold.

Calculating Molecular Fields: For each molecule, steric and electrostatic fields (in CoMFA) are calculated on a 3D grid. CoMSIA additionally calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Model Generation: Statistical methods are used to build a correlation between the variations in the field values and the observed biological activity.

The resulting 3D-QSAR model is visualized as contour maps. These maps highlight regions where, for example, adding a bulky group (steric field), a positive charge (electrostatic field), or a hydrophobic group would likely increase or decrease biological activity. This provides a clear, visual guide for designing the next generation of compounds with improved properties. nih.gov

| QSAR Method | Molecular Fields/Descriptors | Information Gained |

| CoMFA | Steric, Electrostatic | Identifies regions where steric bulk and charge distribution are critical for activity. |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | Provides a more detailed map of favorable and unfavorable interactions. |

| This table outlines the principles and expected outcomes of a 3D-QSAR study on derivatives of this compound. |

Applications in Advanced Organic Synthesis Utilizing Ethyl 3 Aminobutanoate Hydrochloride

Strategic Use in the Synthesis of Chiral Pharmaceutical Intermediates

The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic strategies that employ chiral building blocks like ethyl 3-aminobutanoate hydrochloride. nih.govsciencenet.cn Its incorporation into synthetic routes allows for the introduction of a specific stereocenter, a critical factor in the biological activity of many drugs. nih.gov

One of the key applications of this compound is in the synthesis of chiral β-amino acids and their derivatives, which are integral components of numerous biologically active molecules and pharmaceuticals. nih.govillinois.edu For instance, derivatives of ethyl 3-aminobutanoate are used in the creation of chiral compounds for drugs targeting neurological disorders. The stereospecificity of this compound is crucial in these syntheses, ensuring the formation of the desired enantiomer.

Biocatalytic methods have also been employed to produce chiral intermediates from related ketoesters. For example, the yeast Kluyveromyces marxianus var. lactis CL69 has been used for the stereoselective reduction of ethyl 2-(benzamidomethyl)-3-oxobutanoate to produce (2R,3S)-ethyl 2-(benzamidomethyl)-3-hydroxybutanoate, a complex chiral molecule, with high diastereoselectivity. researchgate.net This highlights the importance of chiral precursors in generating intricate stereochemical arrangements in pharmaceutical intermediates.

Employment as a Versatile Building Block for Complex Molecular Architectures

The utility of this compound extends beyond simple chiral intermediates to the construction of complex molecular frameworks. Its bifunctional nature, possessing both an amine and an ester group, allows it to participate in a variety of coupling and cyclization reactions. smolecule.combiosynth.com

Its role as a cyclization agent is particularly noteworthy, facilitating the formation of cyclic esters with high regioselectivity. smolecule.combiosynth.com This capability is highly valuable in the targeted synthesis of specific molecular structures. The ability to act as a chiral auxiliary also makes it a valuable tool in asymmetric synthesis, where controlling the stereochemistry of newly formed chiral centers is paramount. smolecule.com

Contribution to the Development of Novel Chiral Reagents and Catalysts

The chiral nature of this compound makes it a valuable starting material for the synthesis of new chiral reagents and catalysts. These reagents and catalysts are then used to induce chirality in a wide range of chemical reactions. For example, chiral ligands for transition-metal catalysts can be prepared from derivatives of ethyl 3-aminobutanoate. These catalysts are then employed in asymmetric hydrogenations and other stereoselective transformations.

The development of such catalysts is a significant area of research, as they offer an efficient means of producing enantiomerically pure compounds. For instance, chiral Ru-BINAP catalysts are used in the asymmetric hydrogenation of β-keto esters to produce chiral β-amino esters like (R)-ethyl 3-aminobutanoate.

Synthesis of Amino Acid Derivatives and Peptide Mimetics

β-amino acids and their derivatives are of great interest due to their presence in natural products and their use in constructing metabolically stable peptides and peptidomimetics. nih.govresearchgate.net this compound serves as a key precursor for a variety of these derivatives.

The incorporation of β-amino acids, derived from compounds like this compound, into peptide chains can lead to peptide mimetics with enhanced resistance to enzymatic degradation. mdpi.com This is a crucial property for the development of new therapeutic peptides. The synthesis of these mimetics often involves the strategic use of the amine and ester functionalities of the starting β-amino ester. mdpi.com

Recent advancements in synthetic methodology have focused on more direct routes to β-amino acid derivatives from simple starting materials, further highlighting the importance of this class of compounds in medicinal chemistry. illinois.eduresearchgate.net

Investigation of Biological Activity and Neurochemical Relevance of Ethyl 3 Aminobutanoate Hydrochloride

Modulation of Neurotransmitter Systems, with Emphasis on GABAergic Pathways

The primary hypothesis surrounding the neurochemical effects of Ethyl 3-aminobutanoate hydrochloride centers on its potential to modulate the GABAergic system. Due to its structural resemblance to GABA, it is plausible that this compound could interact with components of the GABAergic pathway, such as GABA receptors or transporters. The GABAergic system is a key regulator of neuronal inhibition, and its modulation can have profound effects on brain function.

The potential mechanisms by which this compound could influence GABAergic pathways include:

Direct Receptor Agonism or Antagonism: The compound might bind directly to GABA receptors (GABAA and GABAB), either mimicking the effect of GABA (agonism) or blocking its action (antagonism).

Allosteric Modulation: It could bind to a site on the GABA receptor different from the GABA binding site, thereby altering the receptor's response to GABA.

Influence on GABA Metabolism: It might affect the enzymes responsible for the synthesis or degradation of GABA.

Inhibition of GABA Reuptake: The compound could potentially block the GABA transporters (GATs) that remove GABA from the synaptic cleft, thereby prolonging its inhibitory effect.

While direct experimental evidence for this compound is limited, the study of other GABA analogs provides a framework for its potential actions.

Molecular Mechanisms of Interaction with Neurotransmitter Receptors

The interaction of any ligand with a neurotransmitter receptor is governed by its molecular structure and the complementary nature of the receptor's binding pocket. For this compound, its ethyl ester and hydrochloride salt features would influence its solubility, stability, and ability to cross biological membranes, which are all critical factors for its potential interaction with neuronal receptors.

Table 1: Hypothetical Interaction Profile of this compound with Neurotransmitter Receptors

| Receptor Subtype | Potential Interaction Type | Predicted Affinity (Hypothetical) | Functional Consequence (Hypothetical) |

| GABAA | Agonist / Positive Allosteric Modulator | Moderate | Enhancement of inhibitory neurotransmission |

| GABAB | Agonist | Low to Moderate | Slower, prolonged inhibitory response |

| Glycine Receptor | Weak Partial Agonist | Low | Minor modulation of inhibitory signaling |

This table is for illustrative purposes only and is not based on experimental data.

Influence on Neuronal Excitability and Synaptic Transmission

By potentially modulating GABAergic pathways, this compound could have a significant impact on neuronal excitability and synaptic transmission. Enhanced GABAergic signaling would lead to a decrease in neuronal firing, resulting in a general inhibitory effect on the central nervous system.

Electrophysiological studies, such as patch-clamp recordings from neurons, would be necessary to directly observe the effects of this compound on neuronal activity. Such studies could reveal changes in:

Resting Membrane Potential: A hyperpolarizing shift would indicate an inhibitory effect.

Action Potential Firing Rate: A decrease in firing rate would be consistent with enhanced inhibition.

Inhibitory Postsynaptic Currents (IPSCs): An increase in the amplitude or duration of GABA-mediated IPSCs would provide direct evidence of GABAergic modulation.

Without such direct evidence, the influence of this compound on neuronal excitability remains a topic of theoretical interest.

Examination of Neuroprotective Potential of Related Derivatives in vitro and in relevant models

The concept of neuroprotection involves the preservation of neuronal structure and function. Excitotoxicity, a process where excessive stimulation by excitatory neurotransmitters like glutamate (B1630785) leads to neuronal damage, is a key mechanism in many neurological disorders. Compounds that enhance GABAergic inhibition could theoretically counteract this excitotoxicity and exert a neuroprotective effect.

While no specific studies on the neuroprotective potential of this compound derivatives were identified, research into other β-amino acid derivatives has shown some promise in this area. For instance, certain β-amino acids have been investigated for their ability to protect neurons from various insults in in vitro models.

Table 2: Examples of Neuroprotective Studies on Related Compound Classes (for Context)

| Compound Class | In Vitro / In Vivo Model | Observed Neuroprotective Effect | Potential Mechanism |

| β-Alanine Analogs | Primary neuronal cultures (glutamate toxicity model) | Reduced neuronal cell death | Enhancement of GABAergic tone |

| GABA-pentinoids | Animal models of ischemia | Decreased infarct volume | Modulation of calcium channels |

It is important to emphasize that these are examples from related but distinct chemical classes, and similar neuroprotective effects for derivatives of this compound would need to be experimentally verified. Future research could focus on synthesizing and testing such derivatives in established in vitro models of neurotoxicity, such as glutamate- or oxidative stress-induced cell death in neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures.

Future Research Directions for Ethyl 3 Aminobutanoate Hydrochloride

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of chiral amines is a key area of modern chemical research. Future investigations into the synthesis of Ethyl 3-aminobutanoate hydrochloride are expected to focus on novel and sustainable approaches that offer advantages over traditional methods.

Biocatalysis: The use of enzymes, or biocatalysts, offers a green and highly selective alternative to conventional chemical synthesis. mdpi.com Transaminases, in particular, have emerged as powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govnih.gov Future research will likely focus on the discovery and engineering of novel transaminases with improved substrate scope, stability, and catalytic efficiency for the production of enantiomerically pure Ethyl 3-aminobutanoate. whiterose.ac.uk This approach aligns with the principles of green chemistry by utilizing renewable resources and operating under mild reaction conditions. mdpi.com

Continuous Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and higher throughput. uc.ptnih.gov The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production processes. polimi.it Future research in this area may involve the development of integrated flow systems that combine reaction and purification steps, minimizing waste and manual handling. uc.pt

Mechanocatalysis: Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is a rapidly developing field of sustainable synthesis. nih.gov This solvent-free or low-solvent approach can lead to faster reaction times and unique reactivity compared to traditional solution-phase chemistry. nih.gov The exploration of mechanocatalytic methods for the synthesis of this compound could provide a more environmentally friendly and efficient manufacturing route. nih.gov

| Synthetic Approach | Key Advantages | Future Research Focus |

| Biocatalysis (Transaminases) | High enantioselectivity, mild reaction conditions, renewable catalysts. mdpi.comnih.gov | Discovery and engineering of novel enzymes, process optimization. whiterose.ac.uk |

| Continuous Flow Chemistry | Improved safety, scalability, and process control. uc.ptnih.gov | Development of integrated and automated flow systems. polimi.it |

| Mechanocatalysis | Reduced solvent usage, potentially faster reactions, novel reactivity. nih.gov | Exploration of suitable catalysts and reaction conditions. nih.gov |

Expanding the Scope of Asymmetric Applications in Complex Molecule Synthesis

As a chiral building block, this compound holds significant potential for the synthesis of complex and biologically active molecules. nih.gov Future research will likely focus on expanding its applications in the stereoselective construction of intricate molecular architectures.

Chiral Building Block in Natural Product Synthesis: The enantiomerically pure nature of this compound makes it an attractive starting material for the total synthesis of natural products. nih.gov Its inherent chirality can be transferred to the target molecule, reducing the need for chiral auxiliaries or asymmetric catalysts in subsequent steps. nih.gov Researchers are expected to explore its use in the synthesis of a wider range of natural products, including alkaloids and polyketides.

Diastereoselective Synthesis of β-Lactams: β-Lactams are a critical class of compounds, most notably found in penicillin and cephalosporin antibiotics. nih.govscispace.com The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, is a powerful method for constructing the β-lactam ring. nih.gov The use of chiral amines, such as Ethyl 3-aminobutanoate, in the formation of the imine can induce diastereoselectivity in the cycloaddition, leading to the preferential formation of one stereoisomer of the β-lactam product. nih.govchemrxiv.org Future work will likely investigate the application of this compound in the diastereoselective synthesis of novel β-lactam derivatives with potential therapeutic applications. scispace.com

Synthesis of Pharmaceutical Intermediates: The structural motifs present in this compound are found in a variety of pharmaceutical compounds. For instance, chiral aminobutanol derivatives are key intermediates in the synthesis of drugs like ethambutol, an anti-tuberculosis agent. google.comgoogle.com Future research will aim to utilize this compound as a versatile precursor for the efficient synthesis of a broader range of chiral pharmaceutical intermediates.

Advanced Mechanistic Investigations into its Catalytic and Biological Roles

A deeper understanding of the mechanisms by which this compound participates in chemical reactions and interacts with biological systems is crucial for its rational application and the design of improved derivatives.

Computational Modeling of Reaction Mechanisms: Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions. mit.edu Future research will likely employ computational modeling to investigate the transition states and reaction pathways of processes involving this compound, such as its role in cyclization reactions. nih.gov These studies can provide valuable insights into the origins of stereoselectivity and guide the design of more efficient catalysts and reactions. mit.edu

Kinetic Studies of Catalytic Cycles: Detailed kinetic studies are essential for understanding the efficiency and mechanism of catalytic processes. Investigating the kinetics of reactions where this compound or its derivatives act as catalysts or chiral auxiliaries can help to identify rate-determining steps and optimize reaction conditions for improved performance. smolecule.com

Elucidation of Biological Targets and Pathways: this compound shares structural similarities with the neurotransmitter γ-aminobutyric acid (GABA), suggesting potential interactions with GABA receptors. smolecule.comgoogle.com Future research should focus on detailed investigations into its binding affinity and modulatory effects on different GABA receptor subtypes, including GABA-A and GABA-B receptors. nih.govwikipedia.orgdrugbank.com Such studies could reveal its potential as a neuroactive agent and provide a basis for the development of novel therapeutics for neurological disorders. smolecule.com

| Research Area | Methodology | Key Objectives |

| Reaction Mechanisms | Computational Modeling (e.g., DFT) mit.edu | Elucidate transition state structures and understand stereoselectivity. nih.gov |

| Catalytic Performance | Kinetic Analysis | Determine rate laws and optimize catalytic cycles. smolecule.com |

| Biological Activity | Receptor Binding Assays, Electrophysiology | Identify specific biological targets and signaling pathways. google.comnih.gov |

Development of Next-Generation Derivatives as Targeted Research Probes and Tool Compounds

The chemical structure of this compound can be strategically modified to create sophisticated molecular tools for chemical biology and pharmacological research.

Biotinylated and Fluorescently Labeled Probes: The attachment of reporter tags, such as biotin or fluorescent dyes, to this compound can enable the identification of its biological binding partners through techniques like affinity purification and cellular imaging. These probes can be invaluable for target validation and studying the subcellular localization of its interactions.

Photoaffinity Probes for Target Identification: Photoaffinity labeling is a powerful technique for covalently capturing and identifying the specific protein targets of a small molecule. smolecule.com The development of this compound derivatives incorporating a photoreactive group would allow for the irreversible crosslinking to its biological targets upon photoirradiation, facilitating their isolation and identification.

Immobilized Derivatives for Affinity Chromatography and Chiral Separations: Immobilizing this compound onto a solid support, such as a resin, can create a stationary phase for affinity chromatography. This could be used to purify its binding partners from complex biological mixtures. Furthermore, such chiral stationary phases could be employed for the chromatographic separation of enantiomers of other compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-aminobutanoate hydrochloride, and how do reaction conditions influence yield?

- Methodology : this compound can be synthesized via esterification of 3-aminobutanoic acid with ethanol under acidic conditions. A reference protocol involves HCl-dioxane treatment for salt formation, as demonstrated in the synthesis of structurally related esters (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) . Key variables include reaction temperature (room temperature to 60°C), stoichiometric ratios of reactants, and acid concentration. Post-synthesis, vacuum concentration is critical to isolate the hydrochloride salt. Yield optimization requires monitoring by TLC or HPLC to track intermediate conversions .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H-NMR in DMSO- is standard for confirming structure. For example, methyl protons in similar esters resonate at δ 3.79 ppm, while amine protons appear as broad singlets (~δ 9.00 ppm) .